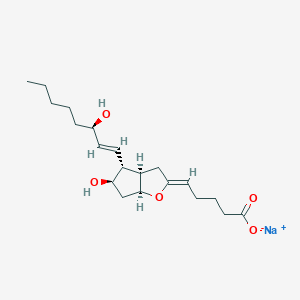

15-epi-Prostacyclin Sodium Salt

CAS No.:

Cat. No.: VC16573098

Molecular Formula: C20H31NaO5

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H31NaO5 |

|---|---|

| Molecular Weight | 374.4 g/mol |

| IUPAC Name | sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |

| Standard InChI | InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16-,17-,18-,19+;/m1./s1 |

| Standard InChI Key | LMHIPJMTZHDKEW-MYQOGOCISA-M |

| Isomeric SMILES | CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O)O.[Na+] |

| Canonical SMILES | CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] |

Introduction

Chemical Identity and Structural Features

Prostacyclin (PGI₂) is an eicosanoid derived from arachidonic acid, featuring a cyclopentane ring connected to two hydrocarbon chains and a carboxylic acid group. The sodium salt form enhances solubility and stability for clinical use . The 15-epi designation indicates an inversion of stereochemistry at the 15th carbon, a modification known to alter receptor binding affinity in prostaglandin analogs .

Key structural elements include:

-

Cyclopentane ring: Critical for receptor interaction.

-

α-chain: Contains hydroxyl groups at positions 11 and 15, with the latter’s stereochemistry reversed in the 15-epi isomer.

-

ω-chain: Terminates in a carboxylic acid group, neutralized as a sodium salt for improved bioavailability .

Synthesis and Stability

Prostacyclin analogs are typically synthesized via enzymatic or chemical modification of arachidonic acid derivatives. The 15-epi configuration may arise from epimerization during synthesis or via targeted enzymatic pathways. Stability challenges are notable:

-

Prostacyclin sodium salt hydrolyzes to 6-keto-prostaglandin F₁α in aqueous solutions .

-

The 15-epi isomer’s stability may differ due to altered stereoelectronic effects, potentially affecting shelf life and dosing regimens.

Pharmacological Profile and Mechanism of Action

Prostacyclin exerts effects via the IP receptor, a G-protein-coupled receptor (GPCR) that elevates intracellular cAMP, inhibiting platelet aggregation and inducing vasodilation . Structural modifications, such as epimerization at position 15, are likely to modulate receptor affinity and selectivity:

Receptor Binding and Selectivity

-

IP Receptor Affinity: In prostacyclin analogs, substituents at position 15 significantly impact binding. For example, replacing the N-methylamino group in compound 12a with methylene reduced potency 85-fold (IC₅₀ from 0.2 μM to 17 μM) . The 15-epi configuration may similarly alter hydrogen bonding or steric interactions with the IP receptor.

-

Selectivity Over Other Prostanoid Receptors: Prostacyclin analogs like 12b show >130-fold selectivity for IP over EP, DP, and TP receptors . Epimerization could compromise this selectivity, as seen with rigid meta-disubstituted phenyl linkers in 19a and 19b, which weakened activity .

Antiplatelet and Vasodilatory Effects

-

Platelet Aggregation Inhibition: Prostacyclin sodium salt inhibits ADP-induced aggregation with an IC₅₀ of 0.2 μM . The 15-epi isomer’s efficacy may parallel analogs with modified substituents (Table 1).

Table 1: Impact of Structural Modifications on Platelet Aggregation Inhibition

Pharmacokinetics and Metabolism

Prostacyclin sodium salt exhibits species-dependent pharmacokinetics:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume